An In-Depth Technical Guide to (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its chemical architecture, physicochemical characteristics, plausible synthetic routes, and potential pharmacological applications, drawing insights from structurally related compounds and established chemical principles.
Chemical Identity and Physicochemical Properties
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a synthetic compound featuring a 2-chloropyridine moiety linked to a piperazine ring via a carbonyl bridge. The hydrochloride salt is the common form for handling and formulation.
Molecular Structure
The core structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a piperazinyl-methanone group at the 3-position. This arrangement of functional groups is pivotal to its chemical reactivity and biological activity.
Caption: Chemical structure of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone.
Physicochemical Data
A summary of the key physicochemical properties for the hydrochloride salt of the compound is presented in Table 1. These computed values provide a foundational understanding of the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| CAS Number | 1270138-42-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃Cl₂N₃O | [1] |
| Molecular Weight | 262.13 g/mol | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 45.2 Ų | [1] |
| Complexity | 231 | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway: Amide Coupling
The most direct approach involves the coupling of 2-chloronicotinic acid with piperazine. This reaction is a standard procedure in medicinal chemistry for the formation of amide bonds.
Caption: Proposed synthetic workflow for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone HCl.
Justification for Experimental Choices:
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Starting Materials: 2-Chloronicotinic acid serves as the carboxylic acid component, and piperazine provides the amine functionality. To avoid di-acylation of piperazine, either a large excess of piperazine can be used, or more commonly, mono-Boc-protected piperazine is employed to ensure single substitution.
-
Coupling Reagents: A variety of modern peptide coupling reagents can be utilized to facilitate the amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are effective in promoting high-yield and clean reactions by activating the carboxylic acid.
-
Base and Solvent: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically added to neutralize the acid formed during the reaction and to deprotonate the piperazine salt if it is used in that form. Anhydrous aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are suitable reaction media.
-
Deprotection (if applicable): If mono-Boc-protected piperazine is used, the tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent like dioxane or isopropanol.
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Salt Formation: The final product is often converted to its hydrochloride salt to improve its stability and solubility. This is typically achieved by treating a solution of the free base with a solution of hydrogen chloride in a suitable organic solvent like diethyl ether or isopropanol.
Characterization Methods
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the molecule. The fragmentation pattern observed in MS/MS can provide further structural confirmation.
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High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for monitoring the progress of the reaction.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the amide.
Pharmacological Profile and Potential Applications
While direct pharmacological data for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is scarce in publicly accessible literature, significant insights can be drawn from the closely related and well-studied compound, NSI-189.
The NSI-189 Analogue: A Precedent for Neurogenic Activity
NSI-189, which has the CAS number 1270138-40-3 for the free base, shares the same core pyridinyl-piperazinyl-methanone structure but features a (3-methylbutyl)amino group at the 2-position of the pyridine ring instead of a chlorine atom. NSI-189 is a well-documented experimental drug with neurogenic and nootropic properties.[4] It has been investigated for the treatment of major depressive disorder (MDD), cognitive impairment, and other neurological conditions.[5]
The primary mechanism of action of NSI-189 is believed to be the stimulation of neurogenesis in the hippocampus, a brain region crucial for learning, memory, and mood regulation.[6][7] Studies have shown that NSI-189 can increase hippocampal volume and promote the growth of new neurons.[6]
Bioisosteric Rationale and Therapeutic Hypothesis
In medicinal chemistry, the substitution of one atom or group of atoms for another with similar physical or chemical properties is a common strategy known as bioisosteric replacement. The replacement of the (3-methylbutyl)amino group in NSI-189 with a chlorine atom in (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone represents such a modification.
This bioisosteric change could potentially modulate the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom, being an electron-withdrawing group, will alter the electronic distribution of the pyridine ring compared to the electron-donating amino group in NSI-189. This could influence receptor binding affinity, metabolic stability, and blood-brain barrier penetration.
Based on the established neurogenic profile of NSI-189, it is hypothesized that (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone may also exhibit activity within the central nervous system, potentially as a modulator of neurogenesis or as a ligand for CNS receptors. The piperazine moiety is a well-known pharmacophore present in many CNS-active drugs, often targeting dopamine and serotonin receptors.[8][9]
Caption: Hypothesized pharmacological profile based on structural analogy.
Future Directions for Research
Given the therapeutic potential suggested by its structural similarity to NSI-189, further investigation into (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is warranted. Key areas for future research include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and comprehensive analytical characterization data (NMR, MS, HPLC).
-
In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS targets, including dopamine and serotonin receptors, as well as assays to evaluate its effects on neurogenesis and neuronal viability.
-
Pharmacokinetic Studies: Evaluation of its metabolic stability, cell permeability, and ability to cross the blood-brain barrier.
-
In Vivo Efficacy Studies: Assessment of its behavioral effects in relevant animal models of depression, anxiety, and cognitive impairment.
Conclusion
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a compound with a compelling chemical structure that suggests potential for therapeutic applications within the central nervous system. While direct experimental data remains limited, the strong precedent set by its close analogue, NSI-189, provides a solid rationale for its further investigation as a potential neurogenic agent. The synthesis of this molecule is achievable through standard organic chemistry techniques, and its comprehensive pharmacological evaluation could unveil a novel candidate for the treatment of a range of neurological and psychiatric disorders. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
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